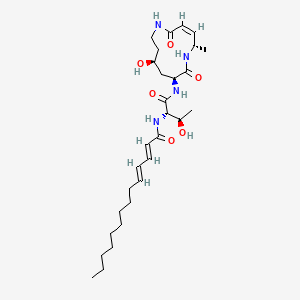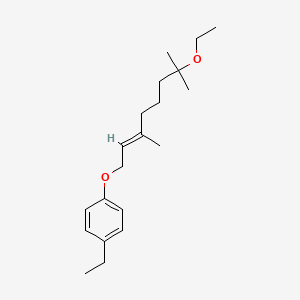![molecular formula C15H26O B1234052 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B1234052.png)
1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- is a naturally occurring sesquiterpene alcohol found in various essential oils, particularly those derived from plants in the Ericaceae family. It is known for its distinctive woody and earthy aroma. This compound has garnered interest due to its potential therapeutic properties and its role in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- typically involves the cyclization of farnesol or its derivatives. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like fractional distillation or chromatography to isolate 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- undergoes various chemical reactions, including:
Oxidation: 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-, which can have different applications in the fragrance and pharmaceutical industries.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions like inflammation and infections.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and inhibition of microbial growth. The exact molecular targets are still under investigation, but it is known to interact with cell membranes and enzymes involved in inflammation and microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
(-)-Ledol: The enantiomer of 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- with similar properties but different optical activity.
Cedrol: Another sesquiterpene alcohol with a similar woody aroma.
Thujopsene: A sesquiterpene with similar structural features but different functional groups.
Uniqueness
1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]- is unique due to its specific stereochemistry, which imparts distinct biological and olfactory properties. Its ability to modulate inflammatory pathways and its pleasant aroma make it a valuable compound in both medicinal and industrial applications.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(4S,7S)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11?,12?,13?,15-/m0/s1 |
InChI Key |
AYXPYQRXGNDJFU-JDQINNIXSA-N |
Isomeric SMILES |
C[C@H]1CCC2C1C3C(C3(C)C)CC[C@]2(C)O |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O |
Synonyms |
ledol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)




![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)
![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)

![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)

